3-Phenyl-2-thioxoimidazolidin-4-one

Beschreibung

Significance of Thiohydantoins and Imidazolidinone Core Structures in Medicinal Chemistry

The thiohydantoin and imidazolidinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. acs.orgnih.gov This versatility has led to their incorporation into numerous pharmacologically active molecules. jchemrev.com

The journey of thiohydantoin derivatives in scientific research has been notable. Initially recognized for their role in peptide sequencing through the Edman degradation process, their significance has expanded into therapeutic applications. jchemrev.com Over the years, synthetic modifications of the thiohydantoin core have yielded a plethora of derivatives with diverse biological activities, cementing their importance in the development of new drugs. jchemrev.comijrpr.com The evolution of synthetic methodologies, including microwave-assisted and green chemistry approaches, has further facilitated the exploration of this versatile scaffold. ijrpr.com

The 2-thioxoimidazolidin-4-one scaffold, a key component of 3-Phenyl-2-thioxoimidazolidin-4-one, is associated with a broad spectrum of pharmacological activities. Research has demonstrated that derivatives of this scaffold exhibit a range of biological effects, as detailed in the table below.

| Pharmacological Activity | Description |

| Anticancer | Thiohydantoin derivatives have shown cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancers. ijrpr.comnih.govresearchgate.net Some act by inhibiting tubulin polymerization or modulating cell cycle regulatory pathways. ijrpr.com The FDA has approved thiohydantoin-derived drugs like enzalutamide (B1683756) for the treatment of prostate cancer. researchgate.net |

| Antimicrobial | Certain thiohydantoin derivatives have demonstrated activity against bacteria and fungi. ijrpr.comajchem-a.com For instance, some have shown inhibitory effects against Mycobacterium tuberculosis. ajchem-a.com |

| Antiviral | The antiviral potential of thiohydantoin derivatives has been explored against viruses such as HIV, herpes simplex virus, and influenza. ijrpr.com |

| Antidiabetic | Some compounds based on the thiohydantoin structure act as insulin (B600854) sensitizers and enzyme inhibitors, indicating their potential as antidiabetic agents. ijrpr.comkaust.edu.sa |

| Anticonvulsant | Thiohydantoin derivatives have been investigated for their potential in anticonvulsant therapy through the modulation of neurotransmitter pathways. ijrpr.comresearchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) Inhibition | Specific substituted 2-thioxoimidazolidin-4-one derivatives have been identified as inhibitors of FAAH, an enzyme with therapeutic potential for pain and anxiety. ucl.ac.be |

| Perforin (B1180081) Inhibition | A series of 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of the cytolytic protein perforin, suggesting potential applications as immunosuppressive agents. nih.gov |

The nature and position of substituents on the 2-thioxoimidazolidin-4-one ring play a crucial role in determining the specific biological activity of the resulting molecule. jchemrev.comucl.ac.be

Rationale for Focused Academic Inquiry on this compound

The specific compound this compound has garnered focused attention from the scientific community due to its potential to address existing gaps in therapeutic options and to serve as a lead compound for the development of novel drugs.

Despite the broad pharmacological relevance of the thiohydantoin scaffold, the specific therapeutic applications of many of its derivatives, including this compound, are still under investigation. Focused research on this compound aims to elucidate its precise mechanisms of action and to identify novel therapeutic targets. For example, while similar compounds have shown antimicrobial, antiviral, and anticancer properties, the full biological activity and safety profile of this compound itself requires further comprehensive evaluation. ontosight.ai

The structural features of this compound make it an attractive candidate for further chemical modification and drug design. researchgate.netresearchgate.net Its synthesis from readily available starting materials allows for the generation of a diverse library of derivatives. researchgate.net Computational studies, such as molecular docking, have been employed to predict the binding interactions of this compound derivatives with biological targets like the estrogen receptor, highlighting its potential in anticancer drug development. researchgate.net Further research into its structure-activity relationships is crucial for designing more potent and selective therapeutic agents.

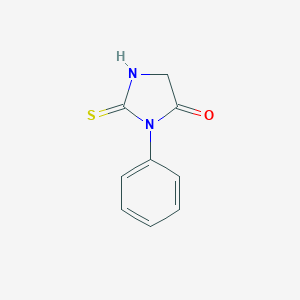

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRIQDWDJVLELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879730 | |

| Record name | 4-Imidazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010-15-3 | |

| Record name | Phenylthiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 2 Thioxoimidazolidin 4 One and Its Derivatives

Classical Synthetic Routes to 2-Thioxoimidazolidin-4-ones

Traditional methods for synthesizing the 2-thioxoimidazolidin-4-one core often involve condensation and cyclization reactions that have been refined over many years.

A primary and widely utilized method for forming the 2-thioxoimidazolidin-4-one ring system is the reaction between an amino acid and an isothiocyanate. This reaction forms the basis of the Edman degradation, a classical method for sequencing amino acids in peptides, where the N-terminal residue is labeled with phenylisothiocyanate and cleaved. wikipedia.org The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form a phenylthiocarbamoyl derivative, which subsequently cyclizes under acidic conditions to yield the stable phenylthiohydantoin ring. wikipedia.orgsgsac.edu.in

A concise and efficient approach involves the direct transformation of S-amino acids into 5-alkyl-3-phenyl-2-thioxoimidazolidin-4-one heterocycles. researchgate.net This reaction is typically carried out by reacting the amino acid with phenylisothiocyanate in a suitable solvent system, such as a mixture of triethylamine (B128534) (Et3N), dimethylformamide (DMF), and water at room temperature. researchgate.net This method is noted for its simple work-up procedure and excellent yields, often ranging from 70–74%. researchgate.netmdpi.com The process yields phenylthiohydantoins of the corresponding amino acids (PTH-amino acids). researchgate.net

Table 1: Synthesis of 5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one from S-Amino Acids

| Starting Amino Acid | Resulting Product | Typical Yield | Reference |

|---|---|---|---|

| Glycine | 3-Phenyl-2-thioxoimidazolidin-4-one | 70-74% | researchgate.netmdpi.com |

| Alanine | 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | 70-74% | researchgate.netmdpi.com |

Derivatives of this compound can be synthesized in a two-step process starting from phenylglycine methyl ester. ucl.ac.bescispace.comscialert.net The first step is the condensation of the amino acid ester with a desired phenyl or alkyl isothiocyanate. ucl.ac.bescispace.comscialert.net This reaction is often conducted in pyridine (B92270), leading to the formation of a 3-substituted (thioureido)-phenyl acetic acid intermediate. ucl.ac.bescispace.comscialert.net This method provides a versatile route to various N-3 and C-5 substituted imidazolidine (B613845) derivatives. mdpi.comnih.gov

The second step in the synthesis starting from phenylglycine methyl ester is the intramolecular cyclization of the 3-substituted (thioureido)-phenyl acetic acid intermediate. ucl.ac.bescispace.comscialert.net This ring-closure reaction is typically achieved by refluxing the acid derivative in an aqueous acidic medium. ucl.ac.bescispace.comscialert.net The acidic conditions facilitate the nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbon, followed by dehydration to form the stable five-membered 2-thioxoimidazolidin-4-one ring.

An alternative classical route allows for the synthesis of 1,5-diphenyl-2-thioxoimidazolidin-4-one. ucl.ac.be This method involves the reaction of phenylglyoxal (B86788) with phenylthiourea. ucl.ac.be The synthesis is carried out in glacial acetic acid, using hydrochloric acid as a catalyst, and produces the target compound in good yields. ucl.ac.be Phenylglyoxal is known to react with arginine residues in proteins, but its reaction with thiourea (B124793) provides a direct pathway to the heterocyclic core. thieme-connect.denih.govnih.gov

Condensation Reactions of Amino Acids with Isothiocyanates

Advanced and Green Chemistry Approaches in 2-Thioxoimidazolidin-4-one Synthesis

In recent years, synthetic methodologies have shifted towards more environmentally friendly and efficient processes. These "green" approaches aim to reduce reaction times, minimize the use of hazardous solvents, and lower energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of hydantoins and thiohydantoins. scialert.netscirp.org For instance, 5,5-diphenyl-2-thioxoimidazolidin-4-one derivatives can be synthesized from benzil (B1666583) and thiourea derivatives using a microwave-enhanced method, which allows for rapid synthesis in moderate to good yields. scialert.net Other studies have demonstrated the use of microwave irradiation to synthesize various 2-thioxoimidazolidin-4-one derivatives, often with significantly reduced reaction times compared to conventional heating. tandfonline.combibliotekanauki.pl

Another green approach involves performing reactions "on-water". rsc.org A novel and efficient one-pot synthesis of thioxoimidazolidinone conjugates has been developed using a recyclable ZnMnO3@Ni(OH)2 nano-catalyst in an aqueous medium. rsc.org This method is sustainable and benefits from the high water compatibility and reusability of the catalyst. rsc.org Furthermore, solvent-free synthesis under grinding conditions offers an environmentally benign alternative, providing excellent yields, short reaction times, and simple work-up procedures for imidazolidine-2-thiones and thiohydantoins. scirp.org

Table 2: Comparison of Classical and Green Synthetic Approaches

| Method | Conditions | Solvents | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Classical Condensation | Reflux, acidic/basic conditions | Pyridine, Ethanol, Acetic Acid | Hours to days | Well-established, versatile | researchgate.netucl.ac.be |

| Microwave-Assisted | Microwave irradiation (e.g., 50W) | Ethanol, or solvent-free | 2-10 minutes | Rapid heating, reduced time, high yields | scialert.netscirp.orgtandfonline.com |

| "On-Water" Synthesis | Aqueous medium with nanocatalyst | Water | Varies | Sustainable, recyclable catalyst, green solvent | rsc.org |

| Solvent-Free Grinding | Mechanical grinding at room temp. | None | Short | Environmentally friendly, simple work-up | scirp.org |

Microwave-Assisted Synthesis of 2-Thioxoimidazolidin-4-one Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the synthesis of 2-thioxoimidazolidin-4-one derivatives.

One notable application involves the condensation of thiohydantoin with various aldehydes. For instance, (Z)-5-(benzo[b]thiophen-3-ylmethylene)-2-thioxoimidazolidin-4-one and its benzofuran (B130515) analogue can be synthesized by reacting thiohydantoin with the corresponding aldehyde in ethanol, using a catalytic amount of 2,2,6,6-tetramethyl piperidine (B6355638). mdpi.comresearchgate.net This reaction, when conducted in a sealed vessel under microwave irradiation at 90°C, completes within 15 minutes. mdpi.comresearchgate.net

Another strategy employs microwave irradiation for the synthesis of more complex hybrid heterocycles. A series of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones were prepared from 3-alkyl-2,6-diarylpiperidin-4-one thiosemicarbazones and chloroethyl acetate (B1210297). tandfonline.comtandfonline.com The microwave-assisted version of this reaction, using a NaHSO₄·SiO₂ catalyst, was completed in just 2–4 minutes, demonstrating a significant rate enhancement over the conventional 4-hour reflux. tandfonline.com

Furthermore, microwave heating has been utilized in the four-component reaction for synthesizing monothiohydantoin derivatives. d-nb.info The reaction between 2-thioxoimidazolidin-4-ones, such as the 3-phenyl derivative, and trans-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is also performed using MAOS in the presence of triethylamine (TEA) to yield bicyclic 1,3-diaza heterocycles. conicet.gov.ar

| Derivative Type | Reactants | Conditions | Time | Reference |

| (Z)-5-Arylidene-2-thioxoimidazolidin-4-ones | Thiohydantoin, Benzo[b]thiophene-3-carbaldehyde | Ethanol, 2,2,6,6-tetramethylpiperidine (B32323), 90°C, 150 psi | 15 min | mdpi.comresearchgate.net |

| 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones | 3-Alkyl-2,6-diarylpiperidin-4-one thiosemicarbazones, Chloroethyl acetate | NaHSO₄·SiO₂ catalyst | 2-4 min | tandfonline.comtandfonline.com |

| Pyrrolo[1,2-c]imidazol-1-one derivatives | 2-Thioxoimidazolidin-4-ones, ETFBO | Triethylamine (TEA) | Not specified | conicet.gov.ar |

Solvent-Free Methodologies for Thiohydantoin Formation

In line with the principles of green chemistry, solvent-free synthesis methods have been developed to reduce environmental impact. These techniques often involve grinding solid reactants together or using microwave irradiation without a bulk solvent.

A one-pot, solvent-free synthesis of 5,5-disubstituted-2-thioxoimidazolidin-4-ones has been achieved by grinding benzil derivatives with thiourea and a strong base (sodium hydroxide). scirp.org This method is rapid, efficient, and offers excellent yields with a simple workup, avoiding the use of hazardous solvents and long reaction times associated with traditional methods. scirp.org

The combination of solvent-free conditions with microwave irradiation provides a particularly effective green protocol. psu.edu The synthesis of 2-thioxoimidazole-4-one N-nucleosides was accomplished through a mineral-catalyzed cyclocondensation. psu.eduresearchgate.net In this method, a ribosyl/deoxyribosyl thiourea, an α-halo carboxylic acid, and an aryl amine are mixed with montmorillonite (B579905) K-10 clay. psu.eduresearchgate.net After evaporating the initial solvent (DCM), the solid mixture is irradiated with microwaves, leading to the formation of the desired product. psu.edu

| Method | Reactants | Catalyst/Base | Conditions | Reference |

| Grinding | Benzil, Thiourea | Sodium Hydroxide | Room Temperature | scirp.org |

| Microwave Irradiation | Ribosyl/deoxyribosyl thiourea, α-halo carboxylic acid, Aryl amine | Montmorillonite K-10 clay | Solvent-free | psu.eduresearchgate.net |

Catalytic Applications in 2-Thioxoimidazolidin-4-one Synthesis

The use of catalysts is crucial for enhancing the efficiency and selectivity of 2-thioxoimidazolidin-4-one synthesis. Both homogeneous and heterogeneous catalysts have been employed.

Mineral-supported reagents are effective heterogeneous catalysts. Montmorillonite K-10, an acidic clay, has been used to catalyze the cyclocondensation reaction to form 2-thioxoimidazole-4-one N-nucleosides under solvent-free microwave conditions. psu.eduresearchgate.net Similarly, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been used to catalyze the formation of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones. tandfonline.com

Basic catalysts are also widely used. Simple organic bases like piperidine can catalyze the Knoevenagel condensation between 2-thioxoimidazolidin-4-one and aldehydes. umich.edu A catalytic amount of 2,2,6,6-tetramethylpiperidine is effective in the microwave-assisted synthesis of (Z)-5-arylmethylene-2-thioxoimidazolidin-4-ones. mdpi.com

| Catalyst | Reaction Type | Reactants | Reference |

| Montmorillonite K-10 | Cyclocondensation | Ribosyl/deoxyribosyl thiourea, α-halo acid, aryl amine | psu.eduresearchgate.net |

| NaHSO₄·SiO₂ | Cyclization | Thiosemicarbazones, chloroethyl acetate | tandfonline.com |

| Piperidine | Knoevenagel Condensation | 2-Thioxoimidazolidin-4-one, Benzaldehyde | umich.edu |

| 2,2,6,6-Tetramethylpiperidine | Knoevenagel Condensation | Thiohydantoin, Aromatic aldehydes | mdpi.com |

Synthesis of Substituted this compound Analogues

Introduction of 5-Substituted Moieties from S-Amino Acids

A versatile and widely used method for synthesizing 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones involves using α-amino acids as chiral precursors. This approach allows for the introduction of various alkyl and aryl substituents at the C-5 position of the imidazolidinone ring, corresponding to the side chain of the starting amino acid.

The general procedure involves the reaction of an S-amino acid with phenylisothiocyanate. A concise method describes this transformation at room temperature in a triethylamine (Et₃N)/dimethylformamide (DMF)-H₂O solvent system, which provides excellent yields and an easy work-up. lookchem.comresearchgate.net This reaction is a modification of the Edman degradation, where the amino acid first reacts with phenylisothiocyanate to form a phenylthiocarbamoyl amino acid, which then cyclizes under acidic or basic conditions to the corresponding 3-phenyl-2-thiohydantoin (PTH-amino acid).

Another two-step procedure involves first reacting an amino acid methyl ester (e.g., phenylglycine methyl ester) with an isothiocyanate in pyridine. ucl.ac.bescispace.comacs.org This forms a 3-substituted thioureido-acetic acid intermediate, which is subsequently cyclized by refluxing in aqueous acid (e.g., 2N HCl) to yield the final 5-substituted-2-thioxoimidazolidin-4-one. ucl.ac.bescispace.comacs.org

| Starting Amino Acid | Resulting 5-Substituent | Method | Reference |

| Glycine | -H | Reaction with phenylisothiocyanate | researchgate.net |

| L-Phenylalanine | -Benzyl | Reaction with phenylisothiocyanate | conicet.gov.ar |

| Phenylglycine | -Phenyl | Reaction with isothiocyanate and cyclization | ucl.ac.bescispace.comacs.org |

| Various S-amino acids | -Alkyl | Reaction with phenylisothiocyanate in Et₃N/DMF-H₂O | lookchem.comresearchgate.net |

Derivatization at the N-3 Position with Phenyl or Alkyl Groups

The substituent at the N-3 position of the 2-thioxoimidazolidin-4-one ring is determined by the choice of isothiocyanate used in the synthesis. This allows for the straightforward introduction of a wide variety of phenyl and alkyl groups.

To synthesize 3-phenyl derivatives, phenylisothiocyanate is the key reagent. It is reacted with an amino acid or its ester, followed by cyclization, to yield the this compound core structure. lookchem.comresearchgate.netucl.ac.beacs.org For example, reacting various amino acids with phenylisothiocyanate is a standard route to a library of 5-alkyl-3-phenyl-2-thioxoimidazolidin-4-ones. researchgate.net Similarly, the reaction of phenylglycine methyl ester with phenylisothiocyanate yields 3,5-diphenyl-2-thioxoimidazolidin-4-one (B3355111) after cyclization. ucl.ac.beacs.org

To introduce alkyl groups at the N-3 position, the corresponding alkyl isothiocyanate is used instead. For instance, 3-substituted-5-phenyl-2-thioxoimidazolidin-4-ones can be prepared by reacting phenylglycine methyl ester with the desired alkyl isothiocyanate, followed by acid-catalyzed cyclization. ucl.ac.bescispace.com This modular approach provides access to a diverse range of N-3 substituted analogues for further study.

Formation of Fused Pyrrolo[1,2-e]imidazole Analogues

The this compound scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. Specifically, it has been utilized to construct various fused pyrrolo[1,2-e]imidazole analogues. ekb.egekb.eg

These syntheses often involve multi-step sequences starting from the parent heterocycle. For example, this compound can be used as the key starting material for a series of chemical transformations to produce analogues like 5-amino-2,3,7,7a-tetrahydro-7-(4-methoxyphenyl)-1-oxo-2-phenyl-3-thioxo-1H-pyrrolo[1,2-e]imidazole-6-carbonitrile. ekb.egekb.eg Another reported synthesis involves heating ethyl 2-cyano-3-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoate derivatives in pyridine to induce cyclization and form the fused pyrrolo[1,2-e]imidazole system. ekb.eg

A different approach to fused systems involves the reaction of this compound with trans-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). conicet.gov.ar This reaction leads to the regioselective and stereoselective synthesis of hexahydro-1H-pyrrolo[1,2-c]imidazol-1-ones, demonstrating another pathway for elaborating the core thiohydantoin structure into bicyclic products. conicet.gov.ar

Incorporation of Pyrazolylmethylene Moieties

A novel series of 5-((1,3-diaryl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one derivatives has been synthesized with the goal of developing new therapeutic agents. nih.govresearchgate.net The synthetic strategy involves the condensation of various 1,3-diaryl-1H-pyrazole-4-carbaldehydes with 2-thiohydantoin (B1682308). nih.gov This reaction is typically carried out by refluxing a mixture of the pyrazole (B372694) carboxaldehyde, 2-thiohydantoin, and sodium acetate in acetic acid for 24 hours. nih.gov

The pyrazole carboxaldehydes are themselves synthesized from the Vilsmeier-Haack reaction of the corresponding acetophenone (B1666503) hydrazones. nih.gov The synthesized pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives were characterized using IR, ¹H-NMR, ¹³C-NMR spectroscopy, and elemental analysis. nih.govresearchgate.net

The general synthetic route is depicted below:

Scheme 1: Synthesis of 5-((1,3-Diaryl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one derivatives.

A variety of substituents on the aryl rings of the pyrazole moiety have been explored to create a library of compounds. nih.gov The characterization data confirms the successful formation of the target molecules. nih.govresearchgate.net For instance, the ¹H-NMR spectra of these compounds typically show a characteristic singlet for the methylene (B1212753) proton (=CH) in the range of δ 6.5-7.0 ppm. The IR spectra exhibit absorption bands for the C=O and C=S groups of the 2-thioxoimidazolidin-4-one ring. nih.gov

Table 1: Examples of Synthesized 5-((1,3-Diaryl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one Derivatives

| Compound ID | Ar¹ | Ar² | Yield (%) | Melting Point (°C) |

| 3a | C₆H₅ | C₆H₅ | 85 | 201-203 |

| 3b | C₆H₅ | 4-FC₆H₄ | 83 | 210-212 |

| 3c | C₆H₅ | 4-BrC₆H₄ | 81 | 193-195 |

| 3d | C₆H₅ | 4-CH₃C₆H₄ | 88 | 225-227 |

Data sourced from multiple studies. nih.govresearchgate.net

Synthesis of Organophosphorus Derivatives

A series of novel organophosphorus compounds incorporating the 3-(substituted phenyl)-2-thioxoimidazolidin-4-one scaffold have been synthesized. indexcopernicus.comjournalijar.comjournalijar.com The synthesis involves the reaction of 4-Chlorophenyl dichlorophosphate (B8581778) with various 3-(substituted phenyl)-2-thioxoimidazolidin-4-one ligands. indexcopernicus.comjournalijar.comjournalijar.com These reactions were conducted in benzene (B151609) in the presence of pyridine. journalijar.com The resulting organophosphorus derivatives were isolated and characterized by elemental analysis and spectral data, including IR, ¹H NMR, and ³¹P NMR. indexcopernicus.comjournalijar.comjournalijar.com

The synthetic procedure has been shown to produce materials of good purity, as confirmed by thin-layer chromatography (TLC) and elemental analyses. journalijar.com All the synthesized compounds are reported to be stable in air. journalijar.com The ³¹P NMR data for these compounds show a characteristic signal, for instance, at -18.63 ppm for one of the derivatives. journalijar.com

Scheme 2: General synthetic route for organophosphorus derivatives of 3-(substituted phenyl)-2-thioxoimidazolidin-4-one.

The elemental analysis of the synthesized compounds was found to be in good agreement with the calculated values. journalijar.com For example, the analytical data for the compound with a 3-(4-methoxyphenyl) substituent was reported as: C, 45.9% (Calcd 46.1%); H, 2.7% (Calcd 2.9%); N, 12.2% (Calcd 12.4%); S, 9.2% (Calcd 9.5%); Cl, 5.0% (Calcd 5.2%). journalijar.com

Table 2: Physical Properties of Synthesized Organophosphorus Derivatives

| Substituent (R) | Molecular Formula | Color | Yield (%) | Melting Point (°C) |

| H | C₂₄H₁₆O₈N₆S₂PCl | Brown | 60 | 180 |

| 4-CH₃ | C₂₆H₂₀O₈N₆S₂PCl | Light Brown | 65 | 185 |

| 4-OCH₃ | C₂₆H₂₀O₁₀N₆S₂PCl | Dark Brown | 62 | 192 |

| 4-Cl | C₂₄H₁₄O₈N₆S₂PCl₃ | Brown | 70 | 205 |

Data sourced from a study by Chaturvedi (2021). journalijar.com

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 2 Thioxoimidazolidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives provides characteristic signals that confirm the presence of the phenyl and imidazolidine (B613845) rings. For instance, in derivatives such as 3-[(2,4-disubstituted benzylidene)-amino]-2-thioxoimidazolidin-4-one, the methylene (B1212753) protons (CH₂) of the imidazolidine ring typically appear as a singlet around δ 3.90 ppm in DMSO-d₆. The proton of the N-H group in the imidazolidine ring is often observed as a singlet at approximately δ 11.01 ppm. The aromatic protons of the phenyl group exhibit multiplets in the range of δ 7.0-7.6 ppm. The specific chemical shifts and splitting patterns of the aromatic protons can vary depending on the substitution pattern on the phenyl ring.

Interactive Data Table: ¹H NMR Chemical Shifts for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| CH₂ (imidazolidine) | 3.90 | s | DMSO-d₆ |

| Ar-H | 7.0-7.6 | m | DMSO-d₆ |

| N=CH | 8.31 | s | DMSO-d₆ |

| OH | 10.10-10.20 | br s | DMSO-d₆ |

| NH (imidazolidine) | 11.01 | s | DMSO-d₆ |

Data is for 3-[(2,4-dihydroxybenzylidene)-amino]-2-thioxoimidazolidin-4-one.

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. In DMSO-d₆, the key resonances are observed for the carbonyl carbon (C=O) at approximately δ 172.26 ppm and the thiocarbonyl carbon (C=S) at around δ 183.53 ppm. The methylene carbon (CH₂) of the imidazolidine ring gives a signal at about δ 49.27 ppm. The carbons of the phenyl ring typically appear in the aromatic region between δ 128 ppm and δ 134 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| CH₂ | 49.27 | DMSO-d₆ |

| Aromatic CH | 128.66, 128.79, 128.92 | DMSO-d₆ |

| Aromatic C (quaternary) | 133.64 | DMSO-d₆ |

| C=O | 172.26 | DMSO-d₆ |

| C=S | 183.53 | DMSO-d₆ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum of its derivatives typically displays a sharp absorption band for the N-H stretching vibration in the region of 3175-3254 cm⁻¹. A strong, prominent absorption corresponding to the carbonyl (C=O) stretching vibration of the imidazolidinone ring is observed around 1710-1730 cm⁻¹. The C=S (thiocarbonyl) stretching vibration usually appears in the range of 1200-1300 cm⁻¹. Additionally, characteristic bands for the aromatic C-H stretching are observed above 3000 cm⁻¹, and C=C stretching vibrations of the phenyl ring are seen in the 1500-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3175-3254 |

| Aromatic C-H | Stretching | ~3050 |

| C=O (amide) | Stretching | 1710-1730 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C=S | Stretching | 1200-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structural components through fragmentation analysis. The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 192, which corresponds to the molecular formula C₉H₈N₂OS. A common fragmentation pattern involves the loss of the phenyl group, leading to a significant fragment ion. For a related derivative, 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, the molecular ion peak is observed at m/z 206, with a prominent fragment at m/z 135, corresponding to the loss of the methyl-substituted imidazolidinone moiety.

Interactive Data Table: Mass Spectrometry Data for Phenylthiohydantoins

| Compound | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | EI | 192 | 135 |

| 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | EI | 206 | 135, 160, 150, 147 |

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Advanced 2D NMR Techniques (HOMOCOSY, NOESY) for Complex Structure Assignment

In the structural analysis of more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as Homonuclear Correlation Spectroscopy (HOMOCOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.

HOMOCOSY (¹H-¹H COSY) experiments would establish proton-proton coupling relationships within the molecule. For a substituted derivative, this technique would definitively connect the protons on the phenyl ring to each other and confirm the connectivity within any alkyl or other substituent chains. Cross-peaks in the COSY spectrum would provide an unambiguous map of the ¹H-¹H spin systems.

NOESY experiments provide information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of derivatives. For example, NOESY could be used to establish the spatial relationship between the phenyl group and substituents on the imidazolidine ring, providing insights into the preferred conformation of the molecule in solution. While specific HOMOCOSY and NOESY data for the parent compound are not available, the application of these techniques is a standard and powerful approach in the detailed structural elucidation of its more complex analogs.

Computational and Theoretical Investigations of 3 Phenyl 2 Thioxoimidazolidin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives, DFT calculations, often employing the B3LYP functional with basis sets such as 6-31G or 6-311G, are used to determine its structural and electronic characteristics researchgate.netresearchgate.netirjweb.com.

The first step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles irjweb.com. For the core imidazole (B134444) ring and its phenyl substituent, these calculations confirm the planarity and relative orientation of the different parts of the molecule. This optimized structure serves as the foundation for all subsequent electronic property calculations.

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor rasayanjournal.co.in. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable irjweb.comresearchgate.net.

For a related imidazole derivative calculated using the B3LYP/6-311G method, the FMO energies provide insight into the electronic behavior of this class of compounds irjweb.com. The distribution of these orbitals shows that the HOMO is typically localized over the electron-rich thiohydantoin and phenyl rings, while the LUMO is spread across the molecule, indicating sites susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Table 1: Representative Frontier Molecular Orbital energies for an imidazole derivative, calculated at the B3LYP/6-311G level of theory. Data sourced from irjweb.com.

Global reactivity descriptors are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability rasayanjournal.co.inmalayajournal.org. These parameters, calculated using Koopman's theorem, help predict how the molecule will behave in a chemical reaction rasayanjournal.co.in.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η) : Measures resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap irjweb.com.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive researchgate.net.

Chemical Potential (μ) : Represents the escaping tendency of electrons (μ = -(I + A) / 2).

Electrophilicity Index (ω) : Measures the energy stabilization when the molecule accepts electrons (ω = μ² / 2η).

These descriptors provide a comprehensive profile of the molecule's chemical nature.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.2967 |

| Electron Affinity (A) | -ELUMO | 1.8096 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2436 |

| Chemical Softness (S) | 1 / η | 0.4457 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0532 |

| Electrophilicity Index (ω) | μ² / 2η | 3.6611 |

Table 2: Global reactivity descriptors calculated from representative HOMO-LUMO energies. Data derived from irjweb.com.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice researchgate.nethe.com.br. By mapping properties onto this unique molecular surface, researchers can understand how molecules pack together and identify the specific atoms involved in hydrogen bonds, van der Waals forces, and other interactions like π-π stacking.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 43.0 |

| C···H / H···C | 16.9 |

| N···H / H···N | 11.3 |

| S···H / H···S | 10.9 |

| O···H / H···O | 7.2 |

| Other | 10.7 |

Table 3: Representative percentage contributions of intermolecular contacts to the Hirshfeld surface for a compound containing the this compound core structure. Data sourced from nih.gov.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This technique is instrumental in drug discovery for estimating the binding affinity and understanding the interactions that stabilize the ligand-receptor complex. Derivatives of this compound have been investigated as potential ligands for various biological targets.

Estrogen Receptor (ER): The estrogen receptor is a key target in breast cancer therapy. Molecular docking studies have been performed to evaluate the binding interactions of this compound derivatives with the human estrogen receptor alpha (PDB ID: 3ERT) researchgate.netnih.gov. These studies aim to predict the binding affinity, often expressed as a docking score or binding energy in kcal/mol, and to identify key interactions with amino acid residues in the receptor's binding pocket, such as hydrogen bonds and hydrophobic contacts researchgate.net.

Cannabinoid Receptors (CB): Derivatives of 2-thioxoimidazolidin-4-one have been synthesized and evaluated for their affinity to the human CB1 cannabinoid receptor nih.govebi.ac.uk. Certain substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one compounds have shown high affinity for the CB1 receptor, indicating that this scaffold is a promising starting point for developing new cannabinoid receptor modulators nih.gov. The binding affinity is often reported as a Ki value, which represents the inhibition constant.

Cyclooxygenase (COX) Enzymes: COX enzymes are major targets for anti-inflammatory drugs. Arylidene derivatives based on the 1-phenyl-2-thioxoimidazolidin-4-one scaffold have been designed and evaluated as inhibitors of COX-2 researchgate.netnih.gov. Docking studies confirmed a preferred binding affinity for these molecules within the COX-2 active site, with some derivatives showing docking scores superior to reference drugs like celecoxib (B62257) researchgate.netnih.gov.

Fatty Acid Amide Hydrolase (FAAH) and Nrf2: While FAAH and the Nrf2/Keap1 pathway are important targets in drug discovery, specific molecular docking studies for this compound against these targets are not prominently featured in the available literature. However, the general structural motifs of the compound suggest it could be a candidate for future in silico screening against these and other targets.

| Biological Target | PDB Code | Ligand Type | Binding Affinity / Score |

|---|---|---|---|

| Estrogen Receptor α | 3ERT | Thiohydantoin Derivative | Docking studies performed researchgate.net |

| Cannabinoid Receptor 1 (CB1) | - | 5,5'-bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one | High Affinity (Inverse Agonist) nih.gov |

| Cyclooxygenase-2 (COX-2) | - | Arylidene-imidazolone derivative | -11.569 kcal/mol (Docking Score) researchgate.net |

Table 4: Summary of molecular docking studies of this compound and its derivatives with various biological targets.

Elucidation of Specific Amino Acid Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing a detailed view of the intermolecular interactions at the atomic level. Studies on this compound derivatives and structurally related compounds have revealed that their binding affinity is often governed by a combination of hydrogen bonds and hydrophobic interactions within the target protein's active site. ajchem-a.com

For instance, docking analyses of novel 3-phenylimidazolidin-4-one derivatives have identified specific amino acid residues crucial for stabilization within the binding pocket. In one such study, a derivative formed four key hydrogen bonds with Gly41, Asp37, and Arg184, ensuring its stable conformation within the active site. nih.gov Similarly, other related heterocyclic compounds are known to engage in hydrogen bonding with residues like serine and hydrophobic interactions with non-polar residues such as leucine (B10760876) and valine. ajol.info The phenyl group of the this compound core is particularly important for establishing hydrophobic interactions, fitting into hydrophobic cavities within the receptor. ajol.info The oxygen and nitrogen atoms in the imidazolidinone ring act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, further anchoring the molecule to the target. nih.gov

These specific interactions are fundamental to the molecule's biological activity, and understanding them allows for the rational design of new derivatives with improved binding affinities.

Conformational Analysis within Binding Pockets

The biological activity of a molecule is not only dependent on its constitution but also on its three-dimensional structure or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. Within the constrained environment of a protein's binding pocket, a ligand may adopt a specific low-energy conformation, often referred to as the bioactive conformation.

Computational methods, such as Density Functional Theory (DFT), are employed to determine the stable conformers of molecules like this compound. The flexibility of the molecule, particularly the rotational freedom of the phenyl group relative to the imidazolidinone ring, is a key determinant of how it can adapt to the topology of a binding site. researchgate.net The identification of the most stable conformers is crucial for docking studies, as it provides a starting point for predicting the binding mode.

Furthermore, studies on related compounds have shown that they can adopt multiple distinct binding conformations within a single binding site. nih.gov This conformational flexibility can be advantageous, allowing the molecule to interact with different subsites within the pocket, potentially leading to a stronger binding affinity or a unique activity profile. The characterization of these binding pockets, often through methods that analyze their volume, shape, and hydrophobicity, is essential for understanding how they accommodate ligands and guide their conformational selection. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built on the principle that the activity of a molecule is a function of its physicochemical properties. For scaffolds like this compound, QSAR is a powerful tool for predicting the activity of untested analogues and guiding the optimization of lead compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. These techniques generate 3D models that visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity. For the structurally similar thiazolidin-4-one class of compounds, 3D-QSAR models have been successfully developed, demonstrating good statistical reliability and predictive power. mdpi.com

Correlation of Molecular Descriptors with Pharmacological Effects

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are then statistically correlated with the observed biological activity.

For derivatives of the thioxoimidazolidinone and thiazolidinone scaffolds, several types of descriptors have been found to be significant:

Steric Descriptors: These relate to the size and shape of the molecule. CoMFA studies often reveal that bulky substituents are preferred in certain regions of the molecule to enhance activity, while they may be detrimental in others. mdpi.com

Electrostatic Descriptors: These describe the distribution of charge within the molecule. The presence of electron-donating or electron-withdrawing groups can significantly influence interactions with the target receptor.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

Hydrogen Bond Descriptors: These account for the potential of the molecule to act as a hydrogen bond donor or acceptor, which is often crucial for specific binding.

A study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with antitubercular activity, suggesting that molecules with higher polarizability and more halogen atoms would likely be more potent. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Thiazolidinone-like Scaffolds

| Descriptor Type | Description | Influence on Biological Activity |

|---|---|---|

| Steric (CoMFA) | Describes the spatial arrangement and bulk of the molecule. | Activity can be enhanced or reduced depending on the location of bulky groups. |

| Electrostatic (CoMFA/CoMSIA) | Relates to the 3D distribution of the electric field. | Influences polar interactions and hydrogen bonding with the target. |

| Hydrophobic (CoMSIA) | Quantifies the molecule's affinity for non-polar environments. | Important for membrane permeability and interaction with hydrophobic pockets. |

| H-Bond Donor (CoMSIA) | Describes the hydrogen bond donating potential. | Crucial for forming specific hydrogen bonds that anchor the ligand. |

| MLFER_S (2D-QSAR) | Molar refractivity-based descriptor related to polarizability. | Positive correlation suggests increased polarizability enhances activity. nih.gov |

| Shal (2D-QSAR) | A descriptor related to the number of halogen atoms. | Positive correlation indicates that halogenation may improve activity. nih.gov |

This table is generated based on findings from related heterocyclic compound studies.

Predictive Modeling for Novel Analogues

A validated QSAR model serves as a powerful predictive tool. Once a statistically robust correlation between molecular descriptors and biological activity is established, the model can be used to estimate the activity of novel, yet-to-be-synthesized analogues. This in silico screening approach allows chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving significant time and resources.

For example, a satisfactory QSAR model for a series of compounds can provide a solid basis for the future rational design of more active agents. mdpi.com By analyzing the contour maps generated by CoMFA and CoMSIA, researchers can identify the specific positions on the this compound scaffold where modifications are likely to be most beneficial. This predictive capability is a cornerstone of modern medicinal chemistry, enabling a more focused and efficient drug discovery process.

In Silico Cytotoxicity Evaluation and Toxicity Prediction

Early assessment of a compound's potential toxicity is critical in the drug development pipeline. In silico methods for predicting cytotoxicity offer a rapid and cost-effective alternative to experimental screening. nih.govresearchgate.net Various web-based platforms and computational models have been developed to predict the cytotoxicity of chemical compounds against a wide range of human cell lines.

One such tool, CLC-Pred (Cell-Line Cytotoxicity Predictor), utilizes a PASS (Prediction of Activity Spectra for Substances) algorithm based on the structural formulas of compounds. nih.gov This approach has been trained on large datasets of compounds with known cytotoxic effects. The models can predict whether a compound is likely to be active (cytotoxic) or inactive against hundreds of cancer cell lines and dozens of normal cell lines. nih.gov

The accuracy of these predictions is rigorously validated using statistical methods like leave-one-out (LOO CV) and 20-fold cross-validation (20F CV). The Area Under the Curve (AUC) is a common metric for assessing the performance of these classification models.

Table 2: Performance of In Silico Cytotoxicity Prediction Models (CLC-Pred 2.0)

| Prediction Type | Cell Lines | No. of Structures in Training Set | Mean Accuracy (AUC) - LOO CV | Mean Accuracy (AUC) - 20F CV |

|---|---|---|---|---|

| Cytotoxicity | 391 Tumor & 47 Normal | 128,545 | 0.925 | 0.923 |

| NCI60 Panel (1 nM threshold) | 60 Tumor | 22,726 | 0.945 | 0.942 |

| Molecular Mechanisms | N/A | 656,011 | 0.979 | 0.978 |

Data sourced from the CLC-Pred 2.0 web application documentation. nih.gov

By inputting the structure of this compound or its novel analogues into such predictors, researchers can obtain a preliminary assessment of their potential cytotoxic profile, helping to identify and deprioritize compounds that may have unfavorable toxicity profiles early in the discovery process.

Simulations of Thermal Pathways and Dehydrogenation Mechanisms

Computational simulations are also employed to investigate the chemical reactivity and stability of molecules under various conditions, including thermal stress. Understanding the thermal decomposition pathways of a compound is important for assessing its stability, shelf-life, and potential hazards.

Methods like Density Functional Theory (DFT) can be used to model the mechanisms of thermal decomposition. lukasiewicz.gov.pl These simulations can identify the initial steps of degradation, such as the homolytic cleavage of bonds or molecular rearrangements, and calculate the activation energies associated with these processes. lukasiewicz.gov.pl For instance, simulations on related nitrogen-containing heterocyclic compounds have evaluated different tautomeric forms and their respective decomposition pathways to determine the most likely thermolysis channels. lukasiewicz.gov.pl

While specific computational studies on the thermal pathways and dehydrogenation mechanisms of this compound are not extensively detailed in the literature, the established methodologies are applicable. Such studies would typically involve:

Identifying the weakest bonds in the molecule.

Modeling potential initial reaction steps (e.g., bond cleavage, hydrogen transfer).

Calculating the transition states and activation energies for these steps.

Elucidating the subsequent reactions of the initial fragments.

This approach, often utilizing reactive force fields (ReaxFF) in molecular dynamics simulations for complex systems, can provide a detailed picture of product formation and reaction kinetics under pyrolysis conditions. nih.gov These theoretical insights are valuable for understanding the fundamental chemical properties of the molecule beyond its biological applications.

Pharmacological and Biological Activities of 3 Phenyl 2 Thioxoimidazolidin 4 One Derivatives

Anticancer and Antitumor Activities

Derivatives of 3-phenyl-2-thioxoimidazolidin-4-one have emerged as a promising class of compounds with significant anticancer and antitumor properties. ekb.egsapub.org These compounds, which belong to the broader group of thiohydantoins, are recognized for their diverse biological effects, including their ability to combat cancer cells. researchgate.netresearchgate.net The core structure of 2-thioxoimidazolidin-4-one is a key component in various biologically active molecules, and its derivatives have shown antiproliferative and cytotoxic activities against several cancer cell lines. nih.govd-nb.info

The anticancer potential of these derivatives has been explored through the synthesis of various analogues. For instance, novel fused pyrrolo[1,2-e]imidazole analogues derived from this compound have been synthesized and evaluated for their anticancer activity. ekb.egekb.eg Some of these compounds exhibited selective and potent anticancer activity against specific cancer cell lines in the National Cancer Institute (NCI) 60 cell line panel. ekb.egekb.eg

Furthermore, the incorporation of different chemical moieties onto the this compound backbone has led to the development of compounds with enhanced cytotoxic effects. For example, derivatives bearing pyrazole (B372694), triazole, and benzimidazole (B57391) have been synthesized and shown to possess anticancer activity. d-nb.info The versatility of the 2-thioxoimidazolidin-4-one ring allows for various chemical modifications, leading to a wide range of compounds with potential therapeutic applications in oncology. sapub.orgbibliotekanauki.pl

Derivatives of this compound have demonstrated notable efficacy against a range of human cancer cell lines.

A549 (Lung Carcinoma): While specific data on A549 was not found in the provided search results, the broad screening of derivatives across the NCI-60 panel suggests potential activity against lung cancer lines. ekb.egekb.eg

MCF-7 (Breast Adenocarcinoma): Certain 2-thioxoimidazolidin-4-one derivatives have been evaluated for their activity against the MCF-7 breast cancer cell line. scialert.net For example, compound 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione showed high activity against this cell line. scialert.net Additionally, molecular docking studies have been performed on this compound derivatives to predict their binding interactions with the estrogen receptor, which is relevant for breast cancer. researchgate.net

HepG2 (Hepatocellular Carcinoma): Several 2-thioxoimidazolidin-4-one derivatives have been screened for their in vitro anticancer activity against the HepG2 liver cancer cell line. nih.gov Some compounds, such as those incorporating benzimidazole, pyrazole, and triazole moieties, have shown cytotoxicity against HepG2 cells. nih.gov Specifically, compounds 7 and 9 from one study exhibited good antiproliferation activity against this cell line. nih.gov

HCT-116 (Colorectal Carcinoma): Derivatives of 2-thioxoimidazolidin-4-one have also been tested against the HCT-116 colon cancer cell line. nih.gov Compounds 7 and 9 were found to have a good antiproliferative effect on HCT-116 cells. nih.gov Another imidazoline (B1206853) derivative demonstrated significant suppression of HCT-116 growth. nih.gov

LNCaP (Prostate Adenocarcinoma): New pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against androgen-sensitive LNCaP prostate cancer cells. mdpi.com

The following table summarizes the activity of selected this compound derivatives against various cancer cell lines.

| Derivative Name | Cancer Cell Line | Activity | Reference |

| 5-amino-2,3,7,7a-tetrahydro-7-(4-methoxyphenyl)-1-oxo-2-phenyl-3-thioxo-1H-pyrrolo[1,2-e]imidazole-6-carbonitrile | Various | Selective potent anticancer activity | ekb.egekb.eg |

| 1-(7-(4-chlorophenyl)-3,7-dihydro-1,5-dihydroxy-2-phenyl-3-thioxo-2H-pyrrolo[1,2-e]imidazol-6yl) ethenone | Various | Selective potent anticancer activity | ekb.egekb.eg |

| 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione | MCF-7 | Highly active | scialert.net |

| Compound 7 (a 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative) | HepG-2, HCT-116 | Good antiproliferation activity | nih.gov |

| Compound 9 (a 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative) | HepG-2, HCT-116 | Good antiproliferation activity | nih.gov |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives | LNCaP | Cytotoxic | mdpi.com |

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of gene expression.

Studies have shown that certain derivatives of 2-thioxoimidazolidin-4-one can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, compound 7 was found to trigger apoptosis in liver cancer cells and halt the cell cycle at the G0/G1 phase. nih.gov In contrast, compound 9 induced apoptosis in colon cancer cells and caused cell cycle arrest at the S phase. nih.gov This indicates that different derivatives can have distinct effects on the cell cycle machinery of various cancer cell types.

The search results did not provide specific information on the modulation of IL6, ABCG2, MYC, COX2, and Nrf2 gene expression by this compound derivatives. However, the ability of these compounds to induce apoptosis and cell cycle arrest suggests that they likely influence the expression of genes involved in these pathways. nih.gov

Some research has been inspired by Leucettamine B, a natural marine product that inhibits dual-specificity tyrosine-regulated kinase 1A (Dyrk1A). ekb.eg Dyrk1A, along with other protein kinases like Clk1 and CK2, has been implicated in the pathogenesis of malignant brain tumors. ekb.eg The synthesis of novel anticancer agents based on the this compound scaffold has considered these kinases as potential pharmacological targets. ekb.eg

The anticancer activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their cytotoxic effects.

For instance, in a series of 1,3,5-triphenyl-2-thioxoimidazolidin-4-one derivatives, the introduction of a halogen substituent in the para position of the phenyl rings was found to increase affinity for their target. ucl.ac.be Furthermore, the thio derivatives generally exhibited higher activity than their corresponding oxo counterparts, highlighting the importance of the thiocarbonyl group at position 2 of the imidazolidine (B613845) ring. ucl.ac.be

The following table outlines some key SAR findings for the anticancer potential of these derivatives.

| Structural Modification | Effect on Anticancer Activity | Reference |

| Introduction of a halogen substituent in the para position of the phenyl rings | Increased affinity | ucl.ac.be |

| Replacement of a carbonyl with a thiocarbonyl at position 2 | Increased activity | ucl.ac.be |

Molecular Mechanisms of Action in Cancer Cells

Enzyme Inhibition Activities

Derivatives of 2-thioxoimidazolidin-4-one have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. ucl.ac.bescispace.comresearchgate.net

The endocannabinoid system (ECS) is a crucial regulatory system involved in a multitude of physiological processes. mdpi.com It primarily consists of cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. nih.gov Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of anandamide. ucl.ac.be By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced endocannabinoid signaling. This modulation of the ECS is a therapeutic target for various conditions.

Research has shown that while some 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives were initially explored as CB1 cannabinoid receptor ligands, appropriate structural modifications can yield potent FAAH inhibitors. ucl.ac.be For instance, the introduction of three phenyl rings around the imidazolidine-2,4-dione moiety was found to enhance CB1 receptor affinity without affecting FAAH activity, highlighting the potential for developing selective inhibitors. ucl.ac.be

A significant aspect of the research into 2-thioxoimidazolidin-4-one derivatives as FAAH inhibitors is their selectivity. Many of these compounds have been found to inhibit FAAH without having a significant affinity for the CB1 and CB2 cannabinoid receptors. ucl.ac.beresearchgate.net This selectivity is a highly desirable characteristic, as it may reduce the potential for side effects associated with direct cannabinoid receptor agonism or antagonism.

Studies have demonstrated that specific substitutions on the 2-thioxoimidazolidin-4-one core can lead to compounds with interesting FAAH inhibitory activity while being devoid of affinity for CB1 and CB2 receptors. ucl.ac.be For example, 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one displayed a pI50 value of 5.94 for FAAH inhibition. ucl.ac.be This indicates that the 2-thioxoimidazolidin-4-one scaffold is a promising template for designing selective FAAH inhibitors. ucl.ac.beresearchgate.net The replacement of an oxygen atom with a sulfur atom in the hydantoin (B18101) structure to form a thiohydantoin has been shown to increase the affinity for the CB1 receptor in some series, while in others, it allows for the development of selective FAAH inhibitors. nih.gov

Table 1: FAAH Inhibition by 2-Thioxoimidazolidin-4-one Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | FAAH Inhibitory Activity (pI50) | Reference |

|---|---|---|

| 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | 5.94 | ucl.ac.be |

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione | 5.12 | ucl.ac.be |

Derivatives of 3,5-diphenyl-2-thioxoimidazolidin-4-one (B3355111) have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. derpharmachemica.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govscialert.net

Research has shown that certain 3,5-diphenyl-2-thioxoimidazolidin-4-one derivatives can strongly inhibit human recombinant COX-2. derpharmachemica.comscialert.net The introduction of a substituent at the para position of the phenyl ring generally increases the inhibitory potency for COX-2. derpharmachemica.com For example, compounds with a 4-methoxyphenyl (B3050149) or 4-chlorophenyl group at the N-3 position of the 5-phenyl-2-thioxoimidazolidin-4-one (B3147474) core have shown notable COX-2 inhibitory activity. nih.gov The design of selective COX-2 inhibitors is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Table 2: COX Inhibition by 3,5-Diphenyl-2-thioxoimidazolidin-4-one Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Derivative | % Inhibition of hCOX-2 at 50 µM | Reference |

|---|---|---|

| 3-(4-Methoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one | High | derpharmachemica.com |

| 3-(4-Chlorophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | High | derpharmachemica.com |

| 3-(4-Fluorophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | High | derpharmachemica.com |

| 3-(4-Bromophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | High | derpharmachemica.com |

| 3-(4-Iodophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | Moderate | derpharmachemica.com |

Several studies have reported the α-amylase inhibitory activity of this compound derivatives. researchgate.nettandfonline.comresearchgate.netnih.gov α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can slow down carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients.

A series of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones were synthesized and showed moderate to good α-amylase inhibition activity. researchgate.nettandfonline.com Another study on 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones found that some derivatives exhibited excellent α-amylase inhibitory activity. researchgate.net In a study of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, several compounds showed considerable inhibitory activity against α-amylase. nih.gov

Table 3: α-Amylase Inhibition by this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Derivative | α-Amylase IC50 (mM) | Reference |

|---|---|---|

| 3-(3,5-Dinitrobenzoyl)-2-thioxoimidazolidin-4-one (3j) | 0.0082 | researchgate.net |

| Compound 5a | 0.00021 (µg/mL) | nih.gov |

| Compound 7a | 0.00075 (µg/mL) | nih.gov |

Derivatives of this compound have also been identified as potent inhibitors of α-glucosidase. nih.govresearchgate.net Similar to α-amylase, α-glucosidase is an enzyme involved in the final steps of carbohydrate digestion, breaking down disaccharides into monosaccharides. Its inhibition is an effective approach for managing type 2 diabetes.

A study on 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones revealed that several derivatives displayed good to excellent α-glucosidase inhibitory activity, with one compound, 3j, showing an IC50 value of 0.051 mM. researchgate.net Kinetic studies showed this compound to be a mixed-type inhibitor. researchgate.net Furthermore, a series of novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones were synthesized and found to exhibit considerable inhibitory activity toward the α-glucosidase enzyme. nih.gov

Table 4: α-Glucosidase Inhibition by this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Derivative | α-Glucosidase IC50 (mM) | Reference |

|---|---|---|

| 3-(3,5-Dinitrobenzoyl)-2-thioxoimidazolidin-4-one (3j) | 0.051 | researchgate.net |

| Compound 5a | 0.00508 (µg/mL) | nih.gov |

| Compound 7a | 0.01841 (µg/mL) | nih.gov |

| Compound 4a | 0.02017 (µg/mL) | nih.gov |

Alkaline Phosphatase Inhibition

Derivatives of this compound have been investigated as inhibitors of alkaline phosphatase (ALP), a group of enzymes that hydrolyze phosphate (B84403) monoesters at basic pH levels. nih.gov A study on azo-thiohydantoin derivatives, which incorporate the this compound structure, revealed significant inhibitory activity against this enzyme. nih.gov

One particular derivative, 3-((E)-(2-hydroxy-5-((E)-phenyldiazenyl)benzylidene)amino)-2-thioxoimidazolidin-4-one, demonstrated notable potential. nih.gov Further research into a series of these azo-thiohydantoin compounds showed that specific substitutions on the parent ring structure greatly influenced their anti-enzymatic capabilities. The presence of electron-withdrawing groups, such as carbonyl and nitro groups, was found to enhance the inhibitory effects. nih.gov

Notably, one derivative from this series exhibited an IC50 value of 0.308 ± 0.065 µM, indicating substantial inhibitory activity that surpassed the standard inhibitor, L-Phenylalanine, which had an IC50 of 80.2 ± 1.1 µM. nih.gov Molecular docking and dynamics simulations have been employed to understand the binding interactions of these compounds with intestinal alkaline phosphatase, providing insights for the development of more potent and selective inhibitors. nih.gov

Perforin (B1180081) Inhibition

Derivatives of 2-thioxoimidazolidin-4-one have emerged as a promising class of inhibitors for perforin, a key protein in the immune system responsible for eliminating virus-infected and cancerous cells. nih.govnih.gov Initial high-throughput screening identified a lead compound containing the 2-thioxoimidazolidin-4-one scaffold. nih.gov Subsequent research focused on modifying this lead structure to enhance its perforin-inhibitory activity and improve its drug-like properties, such as aqueous solubility. nih.gov

Structure-activity relationship (SAR) studies have been crucial in this development. For instance, replacing a furan (B31954) ring in the initial hit with a thiophene (B33073) ring significantly improved the IC50 value for perforin inhibition. nih.gov Further exploration of various aromatic linkers, including pyridyl, thiazole, and different benzothiophene (B83047) and indole (B1671886) isomers, has led to the identification of submicromolar inhibitors of perforin activity. nih.gov

The pattern of hydrogen bond donors and acceptors within the 2-thioxoimidazolidin-4-one ring has been shown to be essential for its activity. nih.govacs.org Modifications such as substituting the NH groups with a methyl group or saturating a key double bond resulted in a loss of potency. nih.govacs.org Conversely, the introduction of a carboxamide group, particularly at the 4-position, led to the most potent compound against isolated perforin identified to date, with an IC50 of 0.18 µM. nih.govacs.org These inhibitors have demonstrated the ability to block the lytic activity of perforin from both isolated protein and intact natural killer (NK) cells. nih.govnih.govacs.org

Antimicrobial Activities

The 2-thioxoimidazolidin-4-one scaffold is a component of various derivatives that exhibit a broad spectrum of antimicrobial activities. ijpcbs.comd-nb.info These compounds have been synthesized and evaluated for their effectiveness against a range of pathogenic bacteria and fungi. ijpcbs.comd-nb.info

Several studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. tandfonline.comchemicaljournal.inresearchgate.net

In one study, a series of novel 2-thioxoimidazolidin-4-one derivatives were synthesized and tested for their antibacterial efficacy. researchgate.net The results indicated that many of these compounds exhibited low minimum inhibitory concentration (MIC) values against Staphylococcus aureus. researchgate.net Specifically, compounds with various functional groups such as CH3, OCH3, NO2, and Cl were synthesized, and their antibacterial activity was assessed. researchgate.net Molecular docking studies suggested that these compounds could act as potential inhibitors of tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase in Staphylococcus aureus. researchgate.net

Another study focused on 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives and found that some of these compounds displayed significant antibacterial activity, particularly against Gram-positive bacteria. srce.hr The nature and position of substituents on the imidazolidine ring were found to influence the antibacterial effect. srce.hr

Furthermore, research on other thiohydantoin derivatives has shown moderate to high antimicrobial activity against Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, and Staphylococcus aureus. chemicaljournal.in For example, one compound, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide, demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a MIC value of 25 mg/mL. ekb.eg However, it is noteworthy that in some studies, certain derivatives showed no activity against E. coli. ekb.eg

| Compound Type | Bacterial Strain | Activity | Reference |

| 2-Thioxoimidazolidin-4-one derivatives | Staphylococcus aureus | Low MIC values | researchgate.net |

| 1,3-Disubstituted-4-thioxoimidazolidin-2-one derivatives | Gram-positive bacteria | Significant activity | srce.hr |

| Thiohydantoin derivatives | Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity | chemicaljournal.in |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide | Staphylococcus aureus, Pseudomonas aeruginosa | MIC: 25 mg/mL | ekb.eg |

Derivatives of this compound have also demonstrated significant antifungal properties against various fungal strains. tandfonline.comchemicaljournal.in

One study reported that (5Z,5′Z)-5,5′-(1,4-phenylenebis(methanylylidene))bis(3-benzyl-2-thioxoimidazolidin-4-one) exhibited good fungicidal activity against Fusarium oxysporum. tandfonline.com In another investigation, a series of 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives were synthesized and evaluated for their antifungal effects. srce.hr Many of these compounds showed significant antifungal activity against Saccharomyces cerevisiae, with MIC values ranging from 1 to 10 µg/mL. srce.hr

Further research into 2-thioxoimidazolidinone derivatives revealed that some compounds possessed antifungal properties comparable to the reference drug ketoconazole. researchgate.net Specifically, (±)1,1'-(3-(((1E,2E)-3-(2-methoxyphenyl)allylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)-bis(propan-1-one) and (±)1,1'-(3-((2,4-dichlorobenzylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)bis-(propan-1-one) were highlighted for their potent antifungal activity. researchgate.net

Additionally, a study on N-substituted 2-thiohydantoin (B1682308) derivatives showed good to moderate antifungal activity against Aspergillus niger and Candida albicans. chemicaljournal.in Another set of compounds, including N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide (B126) and its derivatives, exhibited antifungal activity against Candida albicans and Aspergillus niger with varying MIC values. ekb.eg

| Compound Type | Fungal Strain | Activity | Reference |

| (5Z,5′Z)-5,5′-(1,4-phenylenebis(methanylylidene))bis(3-benzyl-2-thioxoimidazolidin-4-one) | Fusarium oxysporum | Good fungicidal activity | tandfonline.com |

| 1,3-Disubstituted-4-thioxoimidazolidin-2-one derivatives | Saccharomyces cerevisiae | MIC: 1–10 µg/mL | srce.hr |

| 2-Thioxoimidazolidinone derivatives | Candida albicans, Aspergillus species | Comparable to ketoconazole | researchgate.net |

| N-substituted 2-thiohydantoin derivatives | Aspergillus niger, Candida albicans | Good to moderate activity | chemicaljournal.in |